molecular formula C17H17F3N2O3 B7143610 (5-Tert-butyl-1,2-oxazol-3-yl)-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone

(5-Tert-butyl-1,2-oxazol-3-yl)-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone

Cat. No.: B7143610
M. Wt: 354.32 g/mol
InChI Key: OAGXKZJAPYDKDB-UHFFFAOYSA-N
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Description

(5-Tert-butyl-1,2-oxazol-3-yl)-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone is a complex organic compound featuring both oxazole and benzoxazine rings. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-1,2-oxazol-3-yl)-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Formation of the Benzoxazine Ring: The benzoxazine ring is often formed via a condensation reaction between an amine and a phenol derivative, followed by cyclization.

    Coupling of the Two Rings: The final step involves coupling the oxazole and benzoxazine rings through a methanone linkage. This can be achieved using reagents such as acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the oxazole or benzoxazine rings, potentially opening the rings or reducing double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of tert-butyl alcohol or tert-butyl ketone derivatives.

    Reduction: Formation of partially or fully reduced oxazole or benzoxazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Tert-butyl-1,2-oxazol-3-yl)-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxazole and benzoxazine rings provide structural rigidity and stability. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Tert-butyl-1,2-oxazol-3-yl)-[6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (5-Tert-butyl-1,2-oxazol-3-yl)-[6-chloro-2,3-dihydro-1,4-benzoxazin-4-yl]methanone: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (5-Tert-butyl-1,2-oxazol-3-yl)-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone imparts unique electronic properties, enhancing its reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(5-tert-butyl-1,2-oxazol-3-yl)-[6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-16(2,3)14-9-11(21-25-14)15(23)22-6-7-24-13-5-4-10(8-12(13)22)17(18,19)20/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGXKZJAPYDKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)N2CCOC3=C2C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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